![molecular formula C10H9N3O3 B3039210 1-Methyl-5-oxo-4-phenyl-1,2,4-triazole-3-carboxylic acid CAS No. 1000018-68-7](/img/structure/B3039210.png)
1-Methyl-5-oxo-4-phenyl-1,2,4-triazole-3-carboxylic acid
Description
“1-Methyl-5-oxo-4-phenyl-1,2,4-triazole-3-carboxylic acid” is a derivative of the triazole class of compounds . Triazoles are five-membered aromatic azole chains containing two carbon and three nitrogen atoms . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Synthesis Analysis
The synthesis of “1-Methyl-5-oxo-4-phenyl-1,2,4-triazole-3-carboxylic acid” can be achieved using various methods. For instance, phenyl acetylene can react with sodium azide and methyl iodide in the presence of copper iodide to generate 1-methyl-4-phenyl-1H-1,2,3-triazole . This compound can then react with ethyl formate and butyllithium to obtain 1-Methyl-4-phenyl-1H-1,2,3-triazole-5-carboxaldehyde .Molecular Structure Analysis
Triazole compounds, including “1-Methyl-5-oxo-4-phenyl-1,2,4-triazole-3-carboxylic acid”, have a molecular formula of C2H3N3 . They are nitrogenous heterocyclic moieties and are readily capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
The chemical reactions involving “1-Methyl-5-oxo-4-phenyl-1,2,4-triazole-3-carboxylic acid” can vary based on the specific conditions and reactants used. For instance, it can undergo reactions with ethyl formate and butyllithium to form 1-Methyl-4-phenyl-1H-1,2,3-triazole-5-carboxaldehyde .Future Directions
The future directions for “1-Methyl-5-oxo-4-phenyl-1,2,4-triazole-3-carboxylic acid” could involve further exploration of its biological activities and potential applications in drug development. Given the broad range of biological activities exhibited by triazole compounds , there is potential for the development of new classes of antibacterial agents to fight multidrug-resistant pathogens .
properties
IUPAC Name |
1-methyl-5-oxo-4-phenyl-1,2,4-triazole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-12-10(16)13(8(11-12)9(14)15)7-5-3-2-4-6-7/h2-6H,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBYOBPYQMGMEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C(=O)O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-5-oxo-4-phenyl-1,2,4-triazole-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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